

# molecular weight of 4-Nonyl Phenol Monoethoxylate-d4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nonyl Phenol Monoethoxylate-d4

Cat. No.: B15598958

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## An In-depth Technical Guide to 4-Nonyl Phenol Monoethoxylate-d4

This technical guide provides comprehensive information on the molecular properties, biological activity, and analytical methodologies for **4-Nonyl Phenol Monoethoxylate-d4**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and pathway visualizations to support advanced research.

## Core Compound Properties

**4-Nonyl Phenol Monoethoxylate-d4** is the deuterium-labeled form of 4-Nonyl Phenol Monoethoxylate. The incorporation of four deuterium atoms creates a stable, heavier isotopologue of the parent compound, making it an ideal internal standard for quantitative mass spectrometry-based analyses. Deuterated standards are crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.<sup>[1][2]</sup>

## Quantitative Data Summary

The fundamental molecular and physical properties of **4-Nonyl Phenol Monoethoxylate-d4** are summarized below. The molecular weight is calculated based on the atomic weights of its constituent isotopes.

Property	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>24</sub> D <sub>4</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	268.43 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Parent CAS Number	104-35-8	<a href="#">[3]</a>
Isotopic Purity	Typically ≥98% for deuterated standards	<a href="#">[7]</a>

Atomic Weight Contributions:

Element	Symbol	Standard Atomic Weight (Da)	Isotopic Mass (Da)	Count	Total Mass (Da)
Carbon	C	12.011	~12.0000	17	204.0000
Hydrogen	H	1.008	~1.0078	24	24.1872
Deuterium	D ( <sup>2</sup> H)	2.014	~2.0141	4	8.0564
Oxygen	O	15.999	~15.9949	2	31.9898

Total  
Molecular  
Weight ~268.23

Note: The precise molecular weight of 268.43 g/mol provided in commercial sources reflects the specific isotopic composition of the synthesized batch.

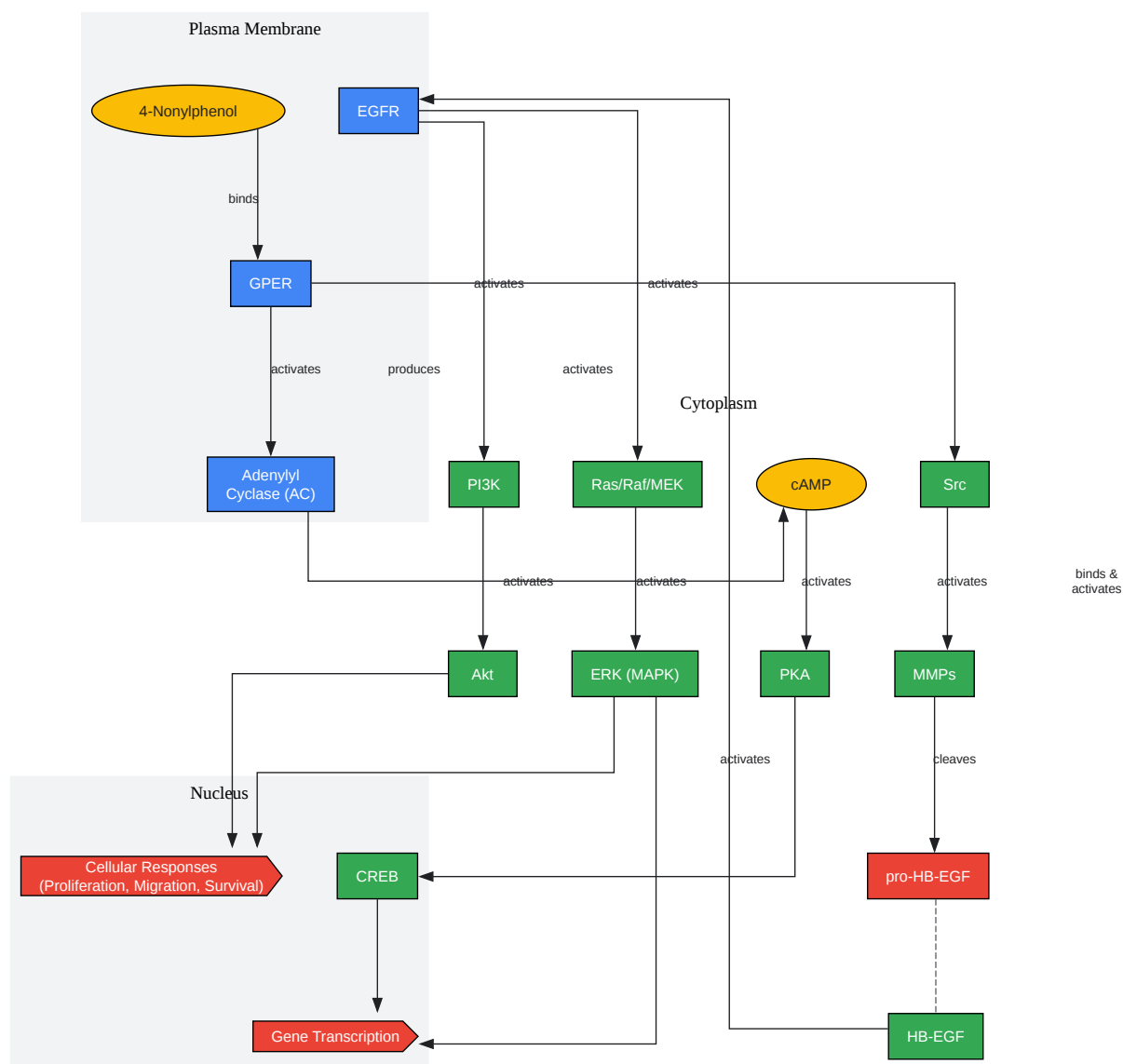
## Biological Activity and Signaling Pathways

Nonylphenols are recognized as endocrine-disrupting chemicals (EDCs) and xenoestrogens, primarily through their interaction with estrogen receptors. 4-Nonylphenol acts as an agonist for the G-protein coupled estrogen receptor (GPER), a membrane-bound receptor that mediates rapid, non-genomic estrogenic signaling.

## GPER-Mediated Signaling Cascade

Activation of GPER by agonists like 4-nonylphenol initiates a complex signaling cascade distinct from classical nuclear estrogen receptors.<sup>[8]</sup> The binding of the ligand to GPER triggers the activation of heterotrimeric G-proteins and downstream effectors. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the GPER-mediated activation of Src, a non-receptor tyrosine kinase. Activated Src stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF) to release its active form, HB-EGF.<sup>[4][6][9]</sup> The liberated HB-EGF then binds to and activates EGFR, leading to the subsequent activation of two major downstream signaling pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.<sup>[6][10]</sup> These pathways ultimately regulate diverse cellular processes, including proliferation, migration, and survival.

Concurrently, GPER activation can stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.<sup>[11]</sup> Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.<sup>[11]</sup>



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Caption: GPER signaling cascade initiated by 4-Nonylphenol.

## Experimental Protocols

**4-Nonyl Phenol Monoethoxylate-d4** is primarily used as an internal standard for the quantification of its non-labeled analogue in various matrices. The following protocols describe standard methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the structural analysis of alkylphenols using Nuclear Magnetic Resonance (NMR) spectroscopy.

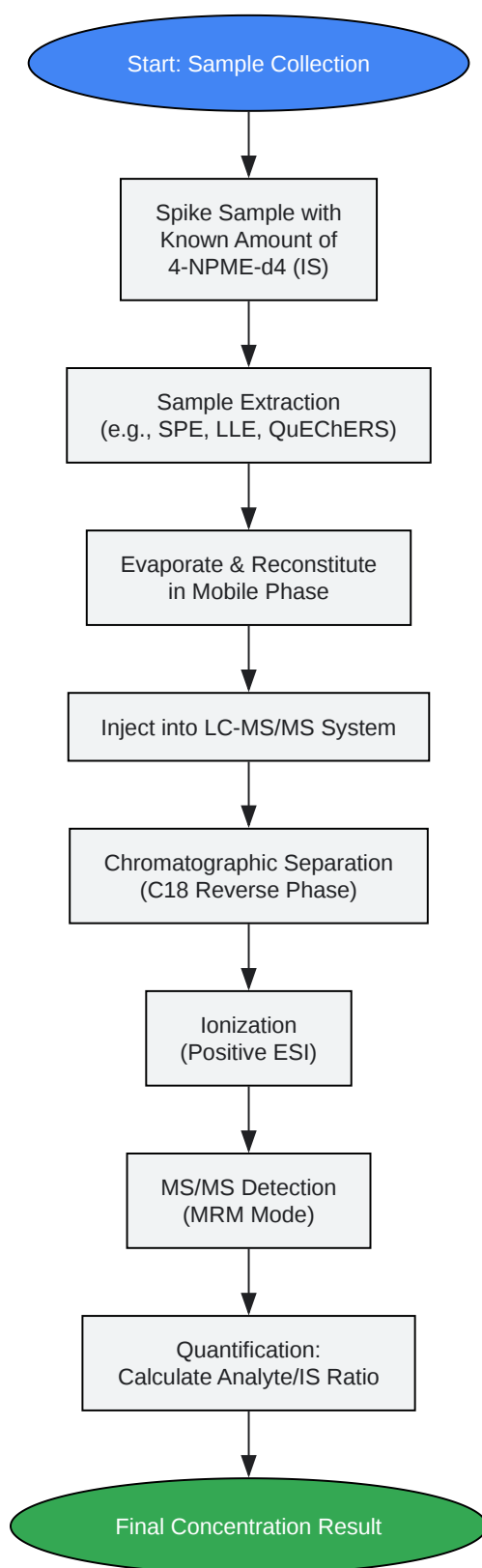
### Quantitative Analysis by Isotope Dilution LC-MS/MS

This protocol outlines the use of **4-Nonyl Phenol Monoethoxylate-d4** as an internal standard (IS) for quantifying the parent compound in a sample matrix (e.g., water, biological fluid, or tissue extract).

#### 3.1.1. Materials and Reagents

- Analyte Standard: 4-Nonyl Phenol Monoethoxylate (unlabeled)
- Internal Standard (IS): **4-Nonyl Phenol Monoethoxylate-d4**
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
- Additives: Formic Acid or Ammonium Acetate
- Sample Matrix: (e.g., plasma, water)
- Extraction Supplies: Solid Phase Extraction (SPE) cartridges or QuEChERS kits, as required by the matrix.

#### 3.1.2. Workflow Diagram



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Caption: Workflow for quantification using a deuterated internal standard.

### 3.1.3. Detailed Procedure

- Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the blank sample matrix. Add a constant, fixed concentration of the deuterated internal standard to each calibrator, quality control (QC) sample, and unknown sample.[\[7\]](#)
- Sample Preparation and Extraction:
  - To 1 mL of sample (calibrator, QC, or unknown), add the fixed amount of IS solution.
  - Vortex briefly to mix.
  - Perform sample extraction to remove matrix interferences. For water samples, Solid Phase Extraction (SPE) is common. For complex biological samples, protein precipitation followed by SPE or liquid-liquid extraction (LLE) may be necessary.[\[12\]](#)
  - Elute the analytes from the SPE cartridge using an appropriate solvent (e.g., methanol/dichloromethane).[\[12\]](#)
  - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: C18 reverse-phase column (e.g., 100 mm x 3 mm, 3.5  $\mu$ m).[\[5\]](#)
    - Mobile Phase A: Water with 5 mM ammonium acetate.[\[13\]](#)
    - Mobile Phase B: Acetonitrile or Methanol.
    - Gradient: A suitable gradient from low to high organic phase to ensure co-elution of the analyte and the internal standard.[\[7\]](#)
    - Flow Rate: 0.3 - 0.6 mL/min.[\[5\]](#)[\[7\]](#)



- Injection Volume: 2 - 10  $\mu\text{L}$ .<sup>[7][13]</sup>
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.<sup>[13]</sup>
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated IS by infusing standard solutions. For ethoxylates,  $[\text{M}+\text{NH}_4]^+$  or  $[\text{M}+\text{Na}]^+$  adducts are commonly monitored.<sup>[5][13]</sup>
  - Analyte (4-NPME): e.g., Q1:  $m/z$  265.2  $\rightarrow$  Q3: [product ion]
  - Internal Standard (4-NPME-d4): e.g., Q1:  $m/z$  269.2  $\rightarrow$  Q3: [corresponding product ion]
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the analyte for the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Structural Characterization by NMR Spectroscopy

NMR spectroscopy is used for the structural elucidation and purity assessment of alkylphenols.

### 3.2.1. Materials and Reagents

- Sample: **4-Nonyl Phenol Monoethoxylate-d4** (or related alkylphenols)
- NMR Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or Hexamethylphosphoramide (HMPA) for resolving hydroxyl protons.<sup>[14]</sup>
- NMR Tubes: 5 mm high-precision NMR tubes.

### 3.2.2. Detailed Procedure

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 300 MHz or higher field NMR spectrometer.
  - Experiment: Standard 1D proton experiment.
  - Key Parameters:
    - Spectral Width: ~12-16 ppm to cover aromatic, aliphatic, and hydroxyl regions.
    - Number of Scans: 16-64 scans, depending on concentration.
    - Relaxation Delay (d1): 1-5 seconds to ensure full relaxation for quantitative analysis.
  - Data to Analyze:
    - Chemical Shifts ( $\delta$ ): Identify signals corresponding to the nonyl chain, the aromatic ring protons, the ethoxylate protons, and the phenolic hydroxyl proton. The use of a basic solvent like HMPA can shift the hydroxyl proton signal downfield (to ~10-11 ppm), separating it from other signals and allowing for clear identification of ortho-, meta-, and para-isomers.[\[14\]](#)
    - Integration: The relative integrals of the signals correspond to the number of protons in each environment, confirming the structure.
    - Coupling Constants (J): Splitting patterns, especially in the aromatic region, help confirm the substitution pattern (e.g., ortho-coupling, meta-coupling).
- $^{13}\text{C}$  NMR and 2D NMR (Optional):
  - $^{13}\text{C}$  NMR: Provides information on the carbon skeleton. It is less sensitive than  $^1\text{H}$  NMR but offers excellent signal dispersion.[\[15\]](#)
  - 2D NMR (COSY, HSQC): Used for unambiguous assignment of proton and carbon signals.

- COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g., within the nonyl chain or ethoxy group).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing a powerful tool for assigning the carbon skeleton.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Reference the spectrum using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Integrate the peaks and analyze chemical shifts and coupling constants to confirm the structure of the molecule.

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